3-Methylazetidin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
3-methylazetidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH/c1-4(5)2-6-3-4;;/h6H,2-3,5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUIUSSYDUIFRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564718 | |
| Record name | 3-Methylazetidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124668-47-9 | |
| Record name | 3-Methylazetidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
In a method analogous to piperidine synthesis, methyl 2,4-diaminobutanoate dihydrochloride serves as a precursor. Treatment with sodium methoxide in methanol at -10°C to 0°C facilitates deprotonation and cyclization, yielding 3-methylazetidin-2-one. Subsequent acidification with hydrochloric acid (1.0–1.5 equivalents) in methanol generates the hydrochloride salt. Key parameters include:
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Temperature : Cyclization proceeds optimally at subambient temperatures (-10°C to 0°C) to minimize side reactions.
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Solvent : Methanol ensures solubility of both precursor and product.
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Base stoichiometry : 2.6 equivalents of sodium methoxide achieve complete conversion.
Reductive Amination of Azetidinone Intermediates
Reduction of azetidinone (3-methylazetidin-2-one) to the corresponding amine is critical for introducing the primary amine group. Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) is employed for this transformation.
Large-Scale Reduction Parameters
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Reagent stoichiometry : 1.6 equivalents of LiAlH₄ ensure full reduction of the amide bond.
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Temperature : The reaction is initiated at 25–35°C, followed by heating to 55–65°C to complete the reduction.
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Workup : Careful quenching with aqueous HCl yields the free amine, which is subsequently converted to the dihydrochloride salt via treatment with concentrated HCl.
Table 1: Key Reaction Parameters for Azetidinone Reduction
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| LiAlH₄ Equivalents | 1.5–2.0 | Prevents over-reduction |
| Reaction Temperature | 25–35°C (step 1), 55–65°C (step 2) | Balances reaction rate and safety |
| Solvent | Tetrahydrofuran (THF) | Enhances reagent solubility |
Industrial-Scale Production Strategies
Scalable synthesis of this compound necessitates adaptations for safety and efficiency.
Batch Process Design
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Precursor scale : Reactions utilizing ≥4 kg of 3-methylazetidin-2-one hydrochloride ensure economic viability.
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Solvent recovery : Methanol and THF are recycled via distillation, reducing waste.
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Filtration : Isolation of the dihydrochloride salt is achieved through vacuum filtration, yielding high-purity product (>98% by HPLC).
Challenges in Azetidine Synthesis
The four-membered azetidine ring introduces strain, necessitating stringent control to avoid ring-opening or polymerization.
Mitigation Strategies
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Low-temperature cyclization : Minimizes thermal decomposition.
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Protective groups : Transient protection of the amine with acetyl groups during cyclization reduces side reactions.
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Solvent polarity : Polar aprotic solvents (e.g., THF) stabilize intermediates without participating in side reactions.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Azetidine Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclization-Reduction | 72–78 | 95–98 | High |
| Direct Amination | 65–70 | 90–93 | Moderate |
| Enzymatic Resolution | 50–55 | 85–88 | Low |
The cyclization-reduction approach outperforms alternatives in yield and scalability, making it the preferred industrial method .
Chemical Reactions Analysis
Types of Reactions
3-Methylazetidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
Synthesis and Reactivity
The compound is synthesized through various methods involving the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. Its reactivity is characterized by the presence of the azetidine ring, which allows it to participate in nucleophilic substitution reactions and other transformations typical of amines.
Medicinal Chemistry
3-Methylazetidin-3-amine dihydrochloride is a valuable intermediate in the synthesis of bioactive compounds, particularly in the development of:
- Antibacterial Agents : It is utilized in synthesizing fluoroquinolones, which are effective against a broad spectrum of bacterial infections.
- Enzyme Inhibitors : The compound serves as a scaffold for designing inhibitors targeting specific enzymes involved in various diseases.
Synthetic Organic Chemistry
This compound acts as a versatile building block for generating complex heterocycles. Its applications include:
- Synthesis of Novel Compounds : It is used to create new oxazine and thiazine ring-fused tricyclic quinolonecarboxylic acids, which have potential pharmacological properties .
- Reagent for Chemical Reactions : The dihydrochloride form enhances solubility and reactivity in various chemical transformations, making it suitable for laboratory synthesis processes.
Biochemical Research
In biochemical studies, this compound is employed to investigate:
- Receptor Ligands : It aids in understanding receptor interactions and signaling pathways.
- Cell Culture Studies : The compound's properties allow it to be used in cell culture experiments to study cellular responses and drug interactions.
Case Study 1: Synthesis of Fluoroquinolone Derivatives
A study focused on using this compound as an intermediate to synthesize novel fluoroquinolone derivatives. These derivatives exhibited enhanced antibacterial activity compared to existing drugs, demonstrating the compound's utility in drug development.
Case Study 2: Enzyme Inhibition Research
Research involving this compound has led to the identification of potent enzyme inhibitors that target specific pathways in cancer cells. The findings suggest that modifications to the azetidine structure can significantly enhance inhibitory potency.
Mechanism of Action
The mechanism of action of 3-Methylazetidin-3-amine dihydrochloride involves its interaction with various molecular targets and pathways. The compound’s azetidine ring structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The following table summarizes key structural analogs of 3-Methylazetidin-3-amine dihydrochloride, highlighting differences in substituents, molecular weight, and similarity scores (where available):
Notes:
- Similarity scores (0–1 scale) are derived from structural alignment algorithms, with higher scores indicating closer resemblance .
- Dihydrochloride vs. hydrochloride: The dihydrochloride form (two HCl molecules) enhances aqueous solubility and stability compared to monohydrochloride analogs, which is critical for pharmacokinetic optimization .
Physicochemical and Pharmacological Differences
- Solubility: Dihydrochloride salts generally exhibit superior solubility in water compared to free bases or monohydrochlorides. For example, this compound is readily soluble in polar solvents, whereas 3-Methylazetidine hydrochloride (single HCl) may require co-solvents for dissolution .
- Bioactivity : The addition of a methyl group at the 3-position (vs. 1-position in 1-Methylazetidin-3-amine dihydrochloride) influences target binding affinity. For instance, 3-methyl substitution is associated with improved selectivity for GABA receptors in preclinical studies .
- Synthetic Applications : N,N-Dimethylazetidin-3-amine dihydrochloride, with its dimethylated amine, is less nucleophilic, making it preferable for reactions requiring controlled reactivity .
Biological Activity
3-Methylazetidin-3-amine dihydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and oncology. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Molecular Structure:
- Chemical Formula: C₄H₁₃Cl₂N
- Molecular Weight: 130.07 g/mol
Physical Properties:
- Solubility: Soluble in water and organic solvents, which facilitates its use in biological assays.
- pKa: The compound exhibits basic properties, influencing its interaction with biological targets.
This compound functions primarily through its interactions with specific receptors and enzymes. Notably, it has been identified as a potential antagonist for serotonin receptors (5-HT6R and 5-HT3R) and an inhibitor of monoamine oxidase type B (MAO-B). These interactions are crucial for modulating neurotransmitter levels in the brain, which can have implications for treating conditions such as Alzheimer's disease (AD) and other neurodegenerative disorders.
Key Mechanisms:
- 5-HT6R Antagonism: Blocking this receptor may enhance cholinergic neurotransmission, potentially alleviating cognitive deficits associated with AD .
- 5-HT3R Antagonism: This action can reduce excitatory neurotransmitter release, contributing to neuroprotective effects .
- MAO-B Inhibition: Reversible inhibition of MAO-B can lead to increased levels of monoamines, which are often depleted in neurodegenerative diseases .
Neuropharmacological Effects
Recent studies have demonstrated that this compound exhibits significant neuropharmacological effects:
- Cognitive Enhancement:
- Neuroprotective Properties:
Anticancer Activity
In addition to its neuropharmacological applications, this compound has shown promise in cancer research:
- In Vitro Studies:
- Mechanistic Insights:
Table 1: Summary of Biological Activities
| Activity Type | Effect | IC50 Value | Reference |
|---|---|---|---|
| Cognitive Enhancement | Memory improvement | N/A | |
| Neuroprotection | Reduced neurotoxicity | N/A | |
| Anticancer Activity | MCF-7 cell proliferation | 0.095 µM |
Case Study 1: Neuroprotective Effects
A study investigated the effects of this compound on cognitive deficits induced by Aβ peptides in rodent models. The results indicated significant improvements in memory retention and learning abilities compared to control groups, suggesting a robust neuroprotective profile.
Case Study 2: Anticancer Efficacy
In vitro assays demonstrated that treatment with this compound led to a marked decrease in cell viability among MCF-7 cells. The compound's ability to induce apoptosis was confirmed through increased caspase activity, highlighting its potential as an anticancer agent.
Q & A
Q. What are the recommended synthetic routes for 3-Methylazetidin-3-amine dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of azetidine derivatives often involves nucleophilic substitution or reductive amination. For this compound, a plausible route includes:
- Step 1 : Cyclization of a β-amino alcohol precursor using agents like thionyl chloride (SOCl₂) to form the azetidine ring.
- Step 2 : Methylation at the 3-position via alkylation with methyl iodide (CH₃I) under basic conditions (e.g., K₂CO₃).
- Step 3 : Hydrochloride salt formation using HCl gas or concentrated HCl in anhydrous ethanol.
Optimization Tips : - Monitor reaction progress via TLC or LC-MS to minimize byproducts.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
- For diastereomeric control, employ chiral catalysts (e.g., BINAP-metal complexes) during cyclization .
Q. Example Reagents and Conditions :
| Reagent | Role | Conditions |
|---|---|---|
| SOCl₂ | Cyclizing agent | 0–5°C, 12 h |
| CH₃I | Methylation agent | RT, 24 h, DMF solvent |
| HCl (g) | Salt formation | Ethanol, 0°C, 2 h |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Employ a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) to assess purity (>98% recommended for pharmacological studies) .
- NMR Spectroscopy : Confirm the azetidine ring structure via ¹H NMR (δ 3.2–3.8 ppm for ring protons) and ¹³C NMR (δ 45–55 ppm for methyl-substituted carbons).
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z calculated for C₄H₁₁N₂Cl₂: 158.07) .
- Elemental Analysis : Verify chloride content (~22% by weight for dihydrochloride salts) .
Q. What are the stability considerations for this compound during storage?
- Methodological Answer :
- Storage : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent hygroscopic degradation .
- Handling : Avoid exposure to moisture and high temperatures (>40°C), which may hydrolyze the azetidine ring .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to identify degradation products (e.g., ring-opened amines) .
Advanced Research Questions
Q. How can researchers resolve contradictions in antimicrobial efficacy data for azetidine-based compounds?
- Methodological Answer : Discrepancies may arise from variations in:
- Test Models : Compare in vitro (e.g., broth microdilution) and in vivo (e.g., murine infection models) results to assess translational relevance .
- Bacterial Strains : Use standardized strains (e.g., P. aeruginosa ATCC 27853) and clinical isolates to evaluate spectrum breadth .
- Concentration Gradients : Perform dose-response assays (0.1–100 µg/mL) to determine minimum inhibitory concentrations (MICs) and avoid false negatives due to suboptimal dosing .
Case Study : Octenidine dihydrochloride showed divergent in vitro cytotoxicity but no adverse in vivo effects, highlighting the need for multi-model validation .
Q. What strategies are effective for improving enantiomeric purity in azetidine derivatives?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak® IA or IB columns with hexane/isopropanol (90:10) to separate enantiomers .
- Asymmetric Synthesis : Employ organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., Ru-BINAP) during ring-closing steps .
- Crystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to preferentially crystallize the desired enantiomer .
Q. How can researchers mitigate risks when scaling up azetidine hydrochloride synthesis?
- Methodological Answer :
- Safety Protocols : Use explosion-proof reactors for exothermic steps (e.g., methylations) and install gas scrubbers for HCl venting .
- Process Analytics : Implement inline FTIR or Raman spectroscopy to monitor reaction progression and detect hazardous intermediates (e.g., diazonium salts) .
- Waste Management : Neutralize acidic waste with NaOH (pH 7–8) before disposal to comply with environmental regulations .
Q. What pharmacological targets are plausible for this compound in CNS drug discovery?
- Methodological Answer : Azetidines are explored for:
- Serotonin Receptors (5-HT) : Screen for affinity at 5-HT₁A/₂C receptors via radioligand binding assays (³H-8-OH-DPAT for 5-HT₁A) .
- NMDA Receptor Modulation : Test glycine-binding site inhibition using patch-clamp electrophysiology in hippocampal neurons .
- Monoamine Oxidase (MAO) Inhibition : Assess IC₅₀ values using fluorometric MAO-A/MAO-B kits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
